4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluoro and Ethoxy Groups: The fluoro and ethoxy groups can be introduced through electrophilic aromatic substitution reactions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-fluorobenzenesulfonimide (NFSI) for fluorination, ethyl iodide in the presence of a base for ethoxylation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide: Unique due to the presence of both fluoro and ethoxy groups on the indole core.
Indole-2-carboxylate derivatives: Known for their antiviral activities.
Indole-3-acetic acid: A plant hormone with various biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-2-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(7-11)8-16(20)18-14/h3-7,9,19H,2,8H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGSYNWKSKYJFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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